3-amino-N-ethyl-2-methylbenzamide
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Overview
Description
3-amino-N-ethyl-2-methylbenzamide is an organic compound with the molecular formula C10H14N2O. It is a derivative of benzamide, characterized by the presence of an amino group at the third position, an ethyl group at the nitrogen atom, and a methyl group at the second position of the benzene ring. This compound is typically found in a powdered form at room temperature and has various applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-ethyl-2-methylbenzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines. For instance, the reaction between 3-amino-2-methylbenzoic acid and ethylamine under appropriate conditions can yield the desired compound. The reaction is typically carried out in the presence of a catalyst, such as diatomite earth immobilized with a Lewis acidic ionic liquid (e.g., ZrCl4), under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly nature.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar condensation reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can further optimize the industrial production process.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-ethyl-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (e.g., Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines or other reduced forms.
Substitution: Various substituted benzamides, depending on the specific electrophilic reagent used.
Scientific Research Applications
3-amino-N-ethyl-2-methylbenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-amino-N-ethyl-2-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, its potential antioxidant activity may be attributed to its ability to scavenge free radicals and chelate metal ions. Additionally, its antibacterial effects could result from its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
3-amino-N-methylbenzamide: Similar structure but with a methyl group instead of an ethyl group at the nitrogen atom.
2-amino-N-ethylbenzamide: Similar structure but with the amino group at the second position instead of the third position.
3-acetoxy-2-methylbenzamide: Similar structure but with an acetoxy group instead of an amino group at the third position.
Uniqueness
3-amino-N-ethyl-2-methylbenzamide is unique due to the specific combination of functional groups and their positions on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-amino-N-ethyl-2-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-12-10(13)8-5-4-6-9(11)7(8)2/h4-6H,3,11H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVFAXWZLAMAOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C(=CC=C1)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588273 |
Source
|
Record name | 3-Amino-N-ethyl-2-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926198-75-6 |
Source
|
Record name | 3-Amino-N-ethyl-2-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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